cIAP1 ligand 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CIAP1 ligand 1 is a derivative of LCL161 and an IAP ligand . It’s a compound that can be linked to the ABL ligand for protein via a linker, resulting in the formation of SNIPER . It belongs to the IAP family of proteins and therefore contains at least one BIR (baculoviral IAP repeat) domain .

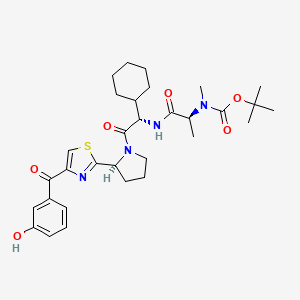

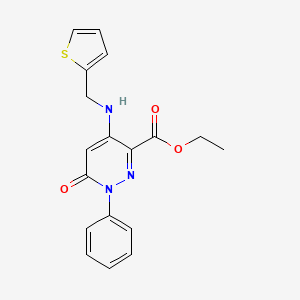

Molecular Structure Analysis

The molecular weight of this compound is 598.75, and its formula is C31H42N4O6S . The structure of cIAP1 with BCCov has been determined through X-RAY DIFFRACTION .Chemical Reactions Analysis

This compound, through its E3-ubiquitine ligase activity, has the ability to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 598.75 and a formula of C31H42N4O6S . It is recommended to be stored as a powder at -20°C for 3 years or in solvent at -80°C for 1 year .科学的研究の応用

TWEAK-FN14 Signaling and cIAP1

TWEAK-FN14 signaling has been identified to induce lysosomal degradation of a cIAP1–TRAF2 complex, sensitizing tumor cells to TNFα. This process contrasts with IAP antagonists that lead to proteasomal degradation of cIAP1. TWEAK-induced loss of the cIAP1–TRAF2 complex specifically sensitizes tumor cells to TNFα-induced death, highlighting a critical mechanism in regulating the balance of life/death signals emanating from TNF-R1 in immortalized cells (Vince et al., 2008).

IAPs Block Apoptotic Events

IAP gene products, including cIAP1, play a role in regulating programmed cell death across species. cIAP1, among others, directly inhibits caspase-3 and caspase-7, showcasing its ability to suppress different apoptotic pathways by inhibiting distinct caspases. This inhibition is crucial for understanding how IAPs mediate apoptosis and offers insights into therapeutic interventions for diseases where apoptosis is dysregulated (Deveraux et al., 1998).

cIAP1 in Nuclear Compartment and Cell Cycle Modulation

cIAP1 has been found to localize almost exclusively to nuclei in cells, differing from other IAP family members. Its role extends to modulating the cell cycle, with overexpression leading to G(2)-M phase accumulation and slower cell growth. These findings suggest a potential mechanism by which cIAP1 overexpression could contribute to genetic instability, particularly relevant in cancers where cIAP1 is overexpressed (Samuel et al., 2005).

Derivatization of IAP Ligands for ERα Degradation

Research into small molecule-mediated selective degradation of dysregulated proteins has led to the development of specific and nongenetic IAP-dependent protein erasers (SNIPERs) targeting various proteins. Derivatization of the IAP ligand module has yielded SNIPERs with superior protein-knockdown activity, particularly in inducing apoptosis in cancer cells reliant on IAPs for survival. This advancement in SNIPER technology underscores the potential of derivatized IAP ligands in cancer therapy (Ohoka et al., 2018).

BTK and cIAP1 Protein Degrader Ternary Complexes

The formation of ternary complexes between target proteins, degraders, and E3 ligases like cIAP1 is central to the mechanism of action of heterobifunctional chimeric degraders in drug discovery. Insights from structural studies of these complexes have revealed that increased stability or rigidity of the ternary complex does not always correlate with increased degradation efficiency. These findings have implications for the development of protein degraders targeting cIAP1 and related E3 ligases (Schiemer et al., 2020).

作用機序

Target of Action

The primary target of cIAP1 ligand 1 is the cellular inhibitor of apoptosis 1 (cIAP1), a cell signaling regulator of the IAP family . cIAP1 is expressed in almost all tissues and is found in the cytoplasm, membrane, and/or nucleus of cells . It plays a crucial role in enabling cells to rapidly adapt to changing environmental conditions or intra- or extracellular stresses .

Mode of Action

This compound interacts with its target, cIAP1, through its E3-ubiquitin ligase activity . This interaction allows this compound to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it regulates innate immunity by controlling signaling pathways mediated by the tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . Additionally, this compound has been involved in the regulation of cell migration and in the control of transcriptional programs .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in human clinical trials. It exhibited linear pharmacokinetics over the dose range (0.049 to 1.48 mg/kg) tested . The mean plasma clearance in humans was 9 ± 3 mL/min/kg, and the volume of distribution was 0.6 ± 0.2 L/kg .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to promote degradation of cIAP1, induce activation of caspase-3/7, and lead to decreased viability of breast cancer cells without affecting normal mammary epithelial cells . Furthermore, it has been shown to have a central role in regulating NF-kB signaling and programmed cell death through the ubiquitylation of key components of TNF receptor complexes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, apoptotic stimuli can induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . Moreover, in dividing cells, cIAP1 is released into the cytosol early in mitosis, then reaccumulated in the nucleus in late anaphase and in telophase . These findings suggest that the cellular environment and cell cycle stage can significantly influence the action, efficacy, and stability of this compound.

将来の方向性

Targeted protein degradation (TPD) technology, which includes PROTACs like cIAP1 ligand 1, has gradually become widespread in the past 20 years, greatly boosting the development of disease treatment . The limitations of the current research, as well as the future research directions, are described to improve the PROTAC design and development for cancer therapy .

生化学分析

Biochemical Properties

cIAP1 ligand 1 interacts with various enzymes, proteins, and other biomolecules. It has the ability to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It regulates innate immunity by controlling signaling pathways mediated by tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its E3-ubiquitine ligase activity . It modifies signal transduction pathways by changing protein-protein interaction networks and stops signal transduction by promoting the degradation of critical components of signaling pathways .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the regulation of cell migration and in the control of transcriptional programs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This compound localizes almost exclusively to nuclei in cells . Apoptotic stimuli induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . In dividing cells, this compound is released into the cytosol early in mitosis, then reaccumulates in nuclei in late anaphase and in telophase .

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXBMEKMIPOEMC-LQGLAIQGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2715057.png)

![4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2715058.png)

![3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2715066.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B2715070.png)